molecular formula C10H13N3OS B15255297 Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine CAS No. 900641-38-5

Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine

Cat. No.: B15255297
CAS No.: 900641-38-5
M. Wt: 223.30 g/mol
InChI Key: XUSFHDRSBSMRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine typically involves the formation of the thiophene and oxadiazole rings followed by their coupling with a propylamine group. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine is unique due to its combination of a thiophene ring, an oxadiazole ring, and a propylamine group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

900641-38-5

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propan-1-amine

InChI

InChI=1S/C10H13N3OS/c1-2-5-11-7-9-12-13-10(14-9)8-4-3-6-15-8/h3-4,6,11H,2,5,7H2,1H3

InChI Key

XUSFHDRSBSMRSS-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=NN=C(O1)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.